molecular formula C21H29NO B12784415 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- CAS No. 26533-05-1

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)-

Katalognummer: B12784415
CAS-Nummer: 26533-05-1
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: UKKMLFPHCPRNJI-PXNSSMCTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- is a chiral alcohol compound with a complex structure. It is characterized by the presence of a dimethylamino group, a methyl group, and two phenyl groups attached to the hexanol backbone. The compound’s stereochemistry is defined by the (3S,5R) configuration, which contributes to its unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- typically involves multi-step organic reactions. One common approach is the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. The reaction conditions often include:

    Catalysts: Chiral catalysts such as BINAP-Ru complexes.

    Solvents: Organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Controlled temperatures ranging from -20°C to room temperature.

    Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction to alkanes using strong reducing agents.

    Substitution: Nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3, PCC (Pyridinium chlorochromate).

    Reducing Agents: NaBH4, LiAlH4.

    Solvents: THF, DCM, ethanol.

    Temperature: Reactions are typically conducted at room temperature or under reflux conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of new substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hexanol, 5-methyl-: A simpler analog without the dimethylamino and diphenyl groups.

    (3S,5R)-3-Chloro-5-methylcyclohexene: A structurally related compound with a chloro group instead of the dimethylamino group.

Uniqueness

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- is unique due to its specific stereochemistry and the presence of both dimethylamino and diphenyl groups

Eigenschaften

CAS-Nummer

26533-05-1

Molekularformel

C21H29NO

Molekulargewicht

311.5 g/mol

IUPAC-Name

(3S,5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol

InChI

InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1

InChI-Schlüssel

UKKMLFPHCPRNJI-PXNSSMCTSA-N

Isomerische SMILES

CC[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C)O

Kanonische SMILES

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.